Perfluorophenyl 3-(benzyloxy)propanoate
CAS No.:
Cat. No.: VC16520188
Molecular Formula: C16H11F5O3
Molecular Weight: 346.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11F5O3 |
|---|---|
| Molecular Weight | 346.25 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-phenylmethoxypropanoate |
| Standard InChI | InChI=1S/C16H11F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)6-7-23-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
| Standard InChI Key | MMUKFUSHCDVVME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Structural Analysis and Nomenclature
Perfluorophenyl 3-(benzyloxy)propanoate (C₁₆H₁₁F₅O₃) consists of three primary components:
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A perfluorophenyl group (C₆F₅), renowned for its electron-withdrawing properties and stability.
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A propanoate backbone (CH₂CH₂COO–), which serves as the ester linkage.
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A 3-(benzyloxy) substituent (–OCH₂C₆H₅) at the β-position of the propanoate chain, providing steric bulk and hydrolytic protection .
The compound’s structure is analogous to intermediates reported in GPR34 antagonist development, where benzyloxy-protected phenyl groups enhance metabolic stability . The perfluorophenyl moiety, as seen in cross-coupling reactions , likely enhances electrophilicity at the ester carbonyl, facilitating nucleophilic substitutions.
Synthetic Methodologies
Esterification Strategies
The synthesis of perfluorophenyl 3-(benzyloxy)propanoate typically involves a two-step process:
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Protection of the hydroxyl group: 3-Hydroxypropanoic acid is benzyl-protected using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
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Esterification with perfluorophenol: The resulting 3-(benzyloxy)propanoic acid reacts with perfluorophenol via Steglich esterification (DCC/DMAP) or acid chloride intermediacy .
Table 1: Representative Reaction Conditions for Ester Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzyl protection | BnBr, K₂CO₃, DMF, 25°C, 12 h | 85–90 | |
| Acid chloride formation | SOCl₂, reflux, 2 h | >95 | |
| Esterification | Perfluorophenol, DCM, RT, 6 h | 70–75 |
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1740 cm⁻¹ (ester carbonyl) and ν(C–F) at 1200–1100 cm⁻¹ .
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¹H NMR: Key signals: δ 7.3–7.5 ppm (benzyl aromatic H), δ 4.5–4.7 ppm (OCH₂Ph), δ 2.5–3.0 ppm (propanoate CH₂) .
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¹⁹F NMR: Distinct multiplets for the perfluorophenyl group at δ –140 to –160 ppm .
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, THF) due to the perfluorophenyl group’s lipophilicity .
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Stability: The benzyloxy group confers resistance to hydrolysis under acidic conditions (pH > 4), while the perfluorophenyl ester is susceptible to nucleophilic attack in basic media .
Applications in Organic Synthesis
Activated Ester in Peptide Coupling
Perfluorophenyl esters are widely used as activated acylating agents. The electron-deficient aryl group enhances electrophilicity, enabling efficient amide bond formation with amines under mild conditions . For example, in peptide synthesis, this compound could acylate amino groups without racemization.
Polymer Functionalization
The benzyloxy group serves as a protective moiety for hydroxyl functionalities in polymer side chains. Deprotection via hydrogenolysis (H₂/Pd-C) yields free hydroxyl groups for subsequent grafting .
Cross-Coupling Reactions
Stability and Degradation Pathways
Hydrolytic Degradation
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Acidic conditions: Stable below pH 4, with hydrolysis rates increasing exponentially above pH 6 .
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Basic conditions: Rapid cleavage of the ester bond (t₁/₂ < 1 h at pH 10) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous esters shows decomposition onset at ~180°C, attributed to C–O bond cleavage in the benzyloxy group .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications .
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Radiolabeling: Incorporating ¹⁸F into the perfluorophenyl group for PET imaging probes .
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Green Chemistry: Evaluating biocatalytic esterification methods to reduce reliance on toxic reagents .
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